4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a morpholine ring attached to a pyrrole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde typically involves a multi-step process. One common method starts with the Mannich reaction, where morpholine, formaldehyde, and pyrrole-2-carbaldehyde are reacted together. The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the methylene bridge .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Morpholinomethyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 4-(Morpholinomethyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The morpholine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyrrole ring can participate in π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
4-(Morpholinomethyl)benzaldehyde: Similar structure but with a benzene ring instead of a pyrrole ring.
4-(Morpholinomethyl)phenylacetic acid: Contains a phenylacetic acid moiety instead of a pyrrole ring.
4-(Morpholinomethyl)-1H-indole-2-carbaldehyde: Features an indole ring instead of a pyrrole ring.
Uniqueness
4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the morpholine and pyrrole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities.
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-1H-pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-10-5-9(6-11-10)7-12-1-3-14-4-2-12/h5-6,8,11H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQUVWAXOLMNRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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